molecular formula C17H22N2O3S B3917182 N~1~-isobutyl-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide

N~1~-isobutyl-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide

Cat. No. B3917182
M. Wt: 334.4 g/mol
InChI Key: ZZRIQQAHJXKHRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-isobutyl-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide, also known as NBQX, is a selective antagonist of the AMPA receptor. It is a chemical compound that is used in scientific research to understand the role of the AMPA receptor in various biological processes.

Mechanism of Action

N~1~-isobutyl-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide is a selective antagonist of the AMPA receptor. It binds to the receptor and prevents the binding of glutamate, which is the natural ligand of the receptor. This results in the inhibition of the excitatory neurotransmission mediated by the AMPA receptor.
Biochemical and Physiological Effects
The inhibition of the AMPA receptor by N~1~-isobutyl-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide has several biochemical and physiological effects. It reduces the excitability of the neurons, which results in the inhibition of the synaptic plasticity, learning, and memory. It also reduces the seizure activity in the brain, which makes it a potential therapeutic agent for epilepsy.

Advantages and Limitations for Lab Experiments

The advantages of using N~1~-isobutyl-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide in lab experiments are its selectivity for the AMPA receptor, its potency, and its stability. The limitations of using N~1~-isobutyl-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide in lab experiments are its potential toxicity, its limited solubility, and its potential off-target effects.

Future Directions

There are several future directions for the research on N~1~-isobutyl-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide. One direction is to investigate its potential therapeutic effects in neurological disorders such as epilepsy, Alzheimer's disease, and Parkinson's disease. Another direction is to develop more potent and selective AMPA receptor antagonists. Finally, the use of N~1~-isobutyl-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide in combination with other drugs or therapies should be explored to enhance its therapeutic effects.

Scientific Research Applications

N~1~-isobutyl-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide is widely used in scientific research to understand the role of the AMPA receptor in various biological processes. It is used to study the synaptic plasticity, learning, and memory. It is also used to investigate the role of the AMPA receptor in neurological disorders such as epilepsy, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

N-(2-methylpropyl)-2-[methylsulfonyl(naphthalen-1-yl)amino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3S/c1-13(2)11-18-17(20)12-19(23(3,21)22)16-10-6-8-14-7-4-5-9-15(14)16/h4-10,13H,11-12H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZRIQQAHJXKHRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)CN(C1=CC=CC2=CC=CC=C21)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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